2,4-Dibromo-6-ethylaniline
Overview
Description
2,4-Dibromo-6-ethylaniline is a chemical compound with the CAS Number: 81100-30-3 . It has a molecular weight of 278.97 and its IUPAC name is 2,4-dibromo-6-ethylaniline . It is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-6-ethylaniline is1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2,4-Dibromo-6-ethylaniline has a density of 1.8±0.1 g/cm^3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.2±3.0 kJ/mol . The flash point is 136.3±26.5 °C .Scientific Research Applications
Catalyst Enhancement for Ethylene Polymerization
2,4-Dibromo-6-ethylaniline derivatives have been used to enhance catalysts for high-temperature ethylene polymerization. A study by Rhinehart et al. (2014) in "ACS Catalysis" discusses the use of a derivative of 2,4-Dibromo-6-ethylaniline in producing thermally robust catalysts for ethylene polymerization at high temperatures. These catalysts demonstrated increased activity and produced polymers with higher melting transitions compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).
Microbial Degradation of Herbicides
Research by Dong et al. (2015) in "Applied and Environmental Microbiology" explored the metabolic pathway involved in the degradation of 2-Methyl-6-ethylaniline (MEA), a close derivative of 2,4-Dibromo-6-ethylaniline, by Sphingobium sp. This degradation is particularly significant for the breakdown of chloroacetanilide herbicides such as acetochlor and metolachlor. The study provided insights into the microbial metabolic pathways and potential applications in environmental remediation (Dong et al., 2015).
Electrochemical Polymerization
D'Aprano, Leclerc, and Zotti (1992) in "Macromolecules" conducted a study on the electrochemical polymerization of 2-ethylaniline, which is structurally related to 2,4-Dibromo-6-ethylaniline. The study found that the polymerization of these compounds leads to the formation of electroactive polymer films, which are significant in material science and electronics applications (D'Aprano, Leclerc, & Zotti, 1992).
Antibacterial Activity
In a study by Banjara, BhoiteS., and Bhoite (2012) in "journal of applied pharmaceutical science," the antibacterial activity of di-2-ethylaniline phosphate, which is chemically similar to 2,4-Dibromo-6-ethylaniline, was examined. The compound showed significant antibacterial activity against selected Gram-negative bacteria, suggesting its potential application in medical and pharmaceutical fields (Banjara, BhoiteS., & Bhoite, 2012).
Safety and Hazards
The safety information for 2,4-Dibromo-6-ethylaniline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .
properties
IUPAC Name |
2,4-dibromo-6-ethylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYOBGJRULPHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306817 | |
Record name | 2,4-Dibromo-6-ethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-ethylaniline | |
CAS RN |
81100-30-3 | |
Record name | 2,4-Dibromo-6-ethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81100-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-6-ethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.